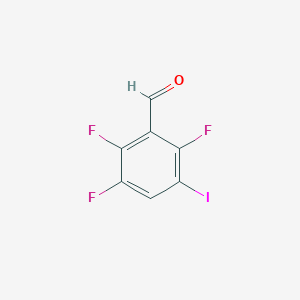

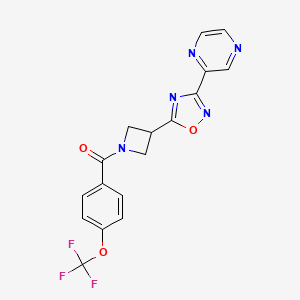

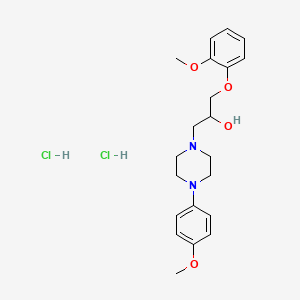

![molecular formula C13H13N3O3 B2862658 N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 930970-85-7](/img/structure/B2862658.png)

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the pyridazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Characterization

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide is involved in the synthesis and characterization of novel chemical entities. For instance, the compound has been utilized in the creation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of its structure for developing diverse chemical scaffolds. These synthesized compounds have been meticulously characterized using various analytical techniques, highlighting their potential for further biological evaluation (Hassan, Hafez, & Osman, 2014).

Biological Activities

The biological activities of derivatives of this compound have been a focal point of research. These activities include cytotoxic effects against cancer cells, showcasing the potential of these compounds in cancer research. Notably, synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their therapeutic potential (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Compounds derived from this compound have been tested for their antimicrobial efficacy. Research has demonstrated the production of pyridazine derivatives that exhibit significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Othman & Hussein, 2020).

Antiviral Properties

There is also evidence of antiviral properties associated with derivatives of this compound. One study reported the inhibitory effects of a related compound, R 61837, against rhinoviruses, suggesting the potential application of this compound derivatives in treating viral infections (Andries et al., 2005).

Mécanisme D'action

Target of Action

The primary target of N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide, is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein responsible for the breakdown of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity in a time-dependent and dose-dependent manner . The inhibition is likely irreversible or slowly reversible . This inhibition prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter .

Biochemical Pathways

The inhibition of FAAH affects the endocannabinoid system , which includes the cannabinoid receptors CB1 and CB2, and their endogenous ligands . By preventing the breakdown of anandamide, this compound can modulate the release of neurotransmitters in this system .

Pharmacokinetics

Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .

Result of Action

The inhibition of FAAH leads to increased levels of anandamide, which can provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters . This could potentially be beneficial in conditions such as chronic pain, inflammation, and neurodegenerative disorders .

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)8-14-13(18)11-5-6-12(17)16-15-11/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBRMECDDBBDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)

![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)